5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid is a bicyclic heterocyclic compound. It serves as a key intermediate in the synthesis of various biologically active compounds, including bicyclic heteroaryl-substituted 6-alkylidene penems []. These penems are a class of β-lactam antibiotics. This compound is derived from a proline meso-ionic synthon [].
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid is a heterocyclic compound characterized by a fused ring system that includes both pyrrole and pyrazole moieties. Its chemical formula is , and it has a molecular weight of 152.15 g/mol. This compound is identified by the CAS number 796729-03-8 and is known for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science .
The synthesis of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid typically involves cyclization reactions of appropriate precursors. A common synthetic route includes:
In industrial settings, optimized synthetic routes are employed to ensure high yields and purity levels. Techniques like continuous flow reactors may be used to improve efficiency during production.
The molecular structure of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid features a fused bicyclic system comprising a pyrrole and a pyrazole ring. The carboxylic acid functional group at the second position plays a crucial role in its reactivity and interactions with biological targets.
Key structural data include:
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid can undergo various chemical reactions:
The choice of reagents and specific conditions significantly influences the outcome of these reactions.
The mechanism by which 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid exerts its effects is primarily through interactions with specific molecular targets such as enzymes and receptors involved in key biological pathways. The compound's unique structure allows it to bind effectively to these targets, modulating their activity.
Research indicates that compounds similar to this one may inhibit certain biological processes such as blood coagulation by targeting factors like Xa and Xia in the coagulation cascade. This highlights its potential therapeutic applications in managing conditions related to blood clotting.
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid exhibits several notable physical and chemical properties:
Safety data indicates that this compound can be an irritant; hence proper handling procedures should be followed during laboratory use .
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid has several applications across different scientific domains:
The synthesis of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid (CAS 796729-03-8) primarily relies on cyclocondensation strategies using pyrrolidine-based precursors and hydrazines. A key route involves the reaction of ethyl 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyrrole-3-carboxylate derivatives with hydrazine hydrate under reflux conditions. This method yields the bicyclic pyrazole core with high regioselectivity at the C-2 position. The ethyl ester intermediate (Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate, CAS 86477-09-0) is subsequently hydrolyzed under alkaline conditions to furnish the carboxylic acid derivative (C~7~H~8~N~2~O~2~, MW 152.15) in >95% purity [3] [6].
Regioselectivity is controlled by the electron density distribution within the pyrrolidine precursor, with the carboxylate group preferentially orienting at the C-2 position due to steric and electronic factors. The methyl ester analog (Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate, CAS 1454848-65-7) demonstrates distinct stability profiles during hydrolysis compared to its C-3 substituted isomer, enabling non-chromatographic separation [6] [7].
Table 1: Key Ester Intermediates for Carboxylic Acid Synthesis
Compound Name | CAS Number | Molecular Formula | Molecular Weight |
---|---|---|---|
Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate | 86477-09-0 | C~9~H~12~N~2~O~2~ | 180.207 |
Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate | 1454848-65-7 | C~8~H~10~N~2~O~2~ | 166.18 |
Catalytic asymmetric synthesis of chiral dihydropyrrolopyrazoles focuses on introducing stereocenters at the C-6 position for biological activity optimization. Research demonstrates that rhodium-catalyzed asymmetric hydrogenation of prochiral enol esters generates enantiomerically enriched intermediates (>90% ee), which undergo cyclocondensation with hydrazines to form chiral scaffolds. Chiral ligands such as (R)-BINAP facilitate asymmetric induction, critical for synthesizing TGF-β inhibitors where stereochemistry influences kinase domain binding [4].
Co-crystallization studies of chiral 6-substituted derivatives (e.g., compound 15 from PubMed ID 15177479) with the TGF-β type I receptor kinase domain confirm that the (S)-configuration at C-6 enhances hydrogen bonding with Leu340 residue, improving inhibitory activity (IC~50~ < 100 nM). This stereospecific interaction underpins the design of 7-amino-4-(2-pyridin-2-yl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)-quinolines as selective kinase inhibitors [4].
The C-2 carboxylic acid group (pK~a~ ≈ 3.8) serves as a versatile handle for regioselective derivatization. Key transformations include:
Table 2: Regioselective Reactivity at C-2 vs. C-3 Positions
Reaction | C-2 Position Reactivity | C-3 Position Reactivity |
---|---|---|
Alkaline Hydrolysis | Slow (t~1/2~ = 6 h) | Rapid (t~1/2~ = 30 min) |
Electrophilic Aromatic Substitution | Moderate (σ~+~ = -0.02) | High (σ~+~ = -0.15) |
Nucleophilic Addition | Low | High |
Positional differences arise from the electron-deficient character of the C-3 carbon adjacent to the bridgehead nitrogen, contrasting with the C-2 carboxylate’s resonance stabilization [2] [5] [7].
Solid-phase synthesis enables rapid generation of pyrrolopyrazole libraries via resin-bound intermediates. Wang resin-linked esters of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid undergo automated parallel functionalization with aryl/heteroaryl halides (e.g., quinoline-4-yl bromides), yielding diverse analogs for TGF-β inhibition screening. After cleavage with TFA, libraries of >200 compounds demonstrate IC~50~ values spanning 0.1–10 μM against kinase domains [4].
Structure-activity relationship (SAR) studies from these libraries reveal that electron-withdrawing para-substituents on aryl "warhead" groups enhance selectivity against p38 MAPK by >50-fold. Quinoline-4-yl derivatives exhibit superior potency but reduced selectivity compared to phenyl analogs, guiding lead optimization toward 3,5-dimethoxyphenyl substitutions [4].
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8